N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide
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Overview
Description
N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide: is an organic compound characterized by a cyclooctyl group attached to a pentafluorobenzamide moiety This compound is notable for its unique structural features, which include a highly fluorinated aromatic ring and a bulky cyclooctyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide typically involves the following steps:
Formation of Pentafluorobenzoyl Chloride: The starting material, pentafluorobenzoic acid, is converted to pentafluorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The pentafluorobenzoyl chloride is then reacted with cyclooctylamine in the presence of a base such as triethylamine (TEA) to form this compound. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The pentafluorobenzamide moiety can undergo nucleophilic aromatic substitution (S_NAr) reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The cyclooctyl group can be oxidized to a ketone or carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Substitution: Formation of substituted pentafluorobenzamides.
Reduction: Formation of N-cyclooctyl-2,3,4,5,6-pentafluoroaniline.
Oxidation: Formation of cyclooctanone or cyclooctanoic acid.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its unique structural features and potential binding affinity to various biomolecules.
Medicine
The compound’s fluorinated aromatic ring may enhance its metabolic stability and bioavailability, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide can be utilized in the production of specialty chemicals, including agrochemicals and advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The pentafluorobenzamide moiety can engage in strong non-covalent interactions, including hydrogen bonding and π-π stacking, with target proteins. The cyclooctyl group may enhance binding affinity through hydrophobic interactions, thereby modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctylbenzamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
N-cyclooctyl-2,3,4,5,6-tetrafluorobenzamide: Contains one less fluorine atom, which may affect its electronic properties and reactivity.
N-cyclooctyl-2,3,4,5,6-hexafluorobenzamide: Contains one additional fluorine atom, potentially increasing its electron-withdrawing effects and altering its reactivity.
Uniqueness
N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide is unique due to its specific combination of a highly fluorinated aromatic ring and a bulky cyclooctyl group. This combination imparts distinct chemical properties, such as high electron-withdrawing capacity and steric hindrance, which can influence its reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclooctyl-2,3,4,5,6-pentafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5NO/c16-10-9(11(17)13(19)14(20)12(10)18)15(22)21-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRABWLTIYCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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